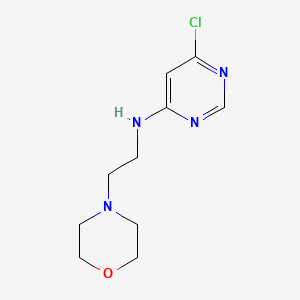

6-chloro-N-(2-morpholinoethyl)pyrimidin-4-amine

Description

6-Chloro-N-(2-morpholinoethyl)pyrimidin-4-amine is a pyrimidine derivative characterized by a chlorine atom at the 6-position of the pyrimidine ring and a morpholinoethyl group attached via an amine at the 4-position.

Properties

IUPAC Name |

6-chloro-N-(2-morpholin-4-ylethyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15ClN4O/c11-9-7-10(14-8-13-9)12-1-2-15-3-5-16-6-4-15/h7-8H,1-6H2,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLCVPBDIZQDHAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCNC2=CC(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(2-morpholinoethyl)pyrimidin-4-amine typically involves nucleophilic substitution reactions. One common method is the reaction of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine, which selectively produces the 4-substituted product . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nucleophilic substitution reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(2-morpholinoethyl)pyrimidin-4-amine undergoes various chemical reactions, including:

Nucleophilic Substitution: This is the primary reaction type, where the chlorine atom is replaced by nucleophiles such as amines.

Oxidation and Reduction: These reactions can modify the functional groups attached to the pyrimidine ring.

Coupling Reactions: Reactions like Suzuki–Miyaura coupling can be used to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like methylamine, solvents like DMF, and catalysts such as palladium.

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions include various substituted pyrimidines, which can have different functional groups depending on the reagents used.

Scientific Research Applications

6-chloro-N-(2-morpholinoethyl)pyrimidin-4-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including anti-inflammatory and antiproliferative effects.

Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.

Industry: Utilized in the production of various chemical intermediates and active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of 6-chloro-N-(2-morpholinoethyl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

- Core Heterocycle: Replacement of pyrimidine with thieno[2,3-d]pyrimidine () or pyrazolo[3,4-d]pyrimidine () alters electronic properties and binding affinity.

- Morpholinoethyl vs. Aryl Groups: The morpholinoethyl group may improve water solubility compared to hydrophobic aryl substituents (e.g., 4-methylsulfonylphenyl in ).

Biological Activity

6-Chloro-N-(2-morpholinoethyl)pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various biological targets, and its implications in therapeutic applications.

Molecular Formula : C10H13ClN4

Molecular Weight : 228.69 g/mol

IUPAC Name : 6-chloro-N-(2-morpholinoethyl)pyrimidin-4-amine

Canonical SMILES : ClC1=NC(=NC(=C1N)NCC2CCN(C2)C)N

The biological activity of 6-chloro-N-(2-morpholinoethyl)pyrimidin-4-amine can be attributed to its interaction with various molecular targets. Preliminary studies suggest that this compound may function as an inhibitor of specific kinases, which play crucial roles in cell signaling pathways related to cancer progression and other diseases.

Biological Activity Overview

-

Anticancer Activity :

- Cell Lines Tested : The compound has shown promising results in inhibiting the growth of several cancer cell lines, including breast and colon cancer cells. For instance, it exhibited IC50 values in the low micromolar range against MDA-MB-468 and HCT116 cells.

- Mechanism : The anticancer effect is likely mediated through the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase, which is critical for cancer cell proliferation.

-

Antimicrobial Activity :

- Studies indicate that 6-chloro-N-(2-morpholinoethyl)pyrimidin-4-amine possesses antimicrobial properties against gram-positive bacteria. It was evaluated alongside other compounds for its effectiveness against Staphylococcus aureus and Mycobacterium tuberculosis.

- The compound's lipophilicity and structural characteristics contribute to its antibacterial efficacy.

-

Cytotoxicity Profile :

- Assessments on primary mammalian cell lines revealed a favorable cytotoxicity profile, indicating that the compound may selectively target cancerous cells while sparing normal cells, which is a desirable trait for anticancer agents.

Study 1: Anticancer Efficacy

In a comparative study involving several pyrimidine derivatives, 6-chloro-N-(2-morpholinoethyl)pyrimidin-4-amine was found to be one of the most potent inhibitors of cancer cell proliferation. The study reported an IC50 value of approximately 1.5 µM against MDA-MB-468 cells, significantly outperforming several known anticancer agents.

Study 2: Antimicrobial Activity

A recent investigation into the antimicrobial properties of this compound demonstrated effective inhibition against Enterococcus faecalis, including vancomycin-resistant strains. The results indicated that it could serve as a lead compound for developing new antibacterial therapies.

Data Summary Table

| Biological Activity | Target Cell Line/Organism | IC50 Value (µM) | Notes |

|---|---|---|---|

| Anticancer | MDA-MB-468 | 1.5 | Inhibits cell proliferation |

| Anticancer | HCT116 | 2.0 | Induces G2/M phase arrest |

| Antimicrobial | Staphylococcus aureus | <5 | Effective against gram-positive bacteria |

| Antimicrobial | Mycobacterium tuberculosis | <10 | Potential for treating resistant strains |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.